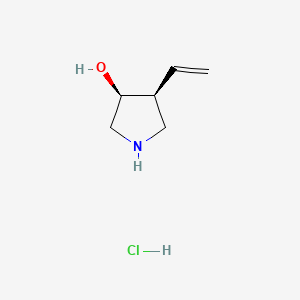![molecular formula C3H11N3 B13499219 [2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
[2-(Methylamino)ethyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylamino)ethyl]hydrazine: is an organic compound with the molecular formula C3H10N2 It is a derivative of hydrazine, featuring a methylamino group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylamino)ethyl]hydrazine typically involves the reaction of ethylene oxide with methylamine, followed by the introduction of hydrazine. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Methylamino)ethyl]hydrazine can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it may be reduced to simpler amines or other reduced forms.
Substitution: Substitution reactions involving this compound typically occur at the amino groups, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler amines.
Scientific Research Applications
Chemistry: In chemistry, [2-(Methylamino)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of hydrazine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: In medicine, this compound has potential applications in drug development. Its structure allows for modifications that could lead to the discovery of new therapeutic agents.
Industry: Industrially, this compound can be used in the production of various chemicals and materials. Its reactivity makes it suitable for use in manufacturing processes that require specific chemical transformations.
Mechanism of Action
The mechanism of action of [2-(Methylamino)ethyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Hydrazine: A simpler derivative with similar reactivity but lacking the methylamino group.
Methylhydrazine: Similar structure but with a different substitution pattern.
Ethylhydrazine: Another related compound with an ethyl group instead of a methylamino group.
Uniqueness: What sets [2-(Methylamino)ethyl]hydrazine apart from these similar compounds is the presence of both the methylamino and ethyl groups
Properties
Molecular Formula |
C3H11N3 |
|---|---|
Molecular Weight |
89.14 g/mol |
IUPAC Name |
2-hydrazinyl-N-methylethanamine |
InChI |
InChI=1S/C3H11N3/c1-5-2-3-6-4/h5-6H,2-4H2,1H3 |
InChI Key |
OURGIVVPYJACDZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



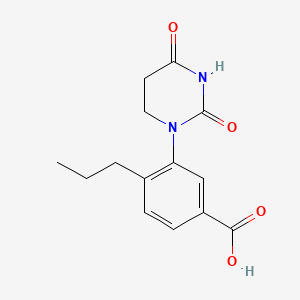
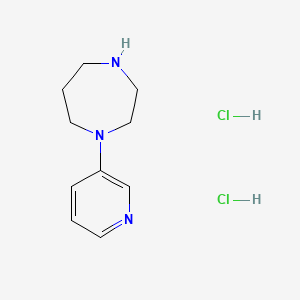
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
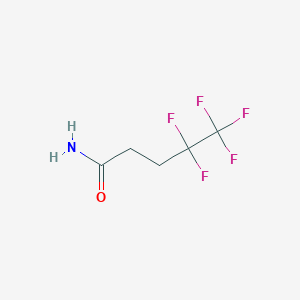
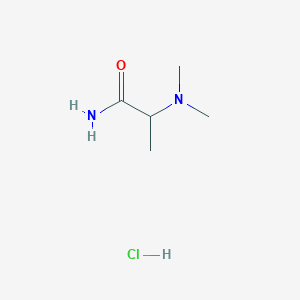
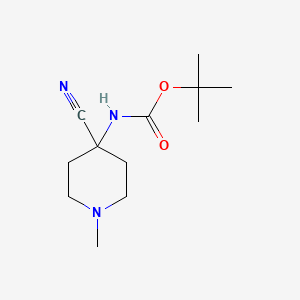
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
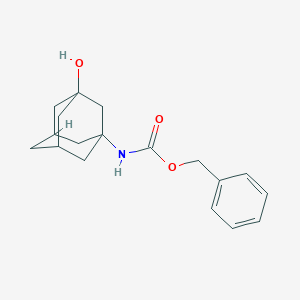
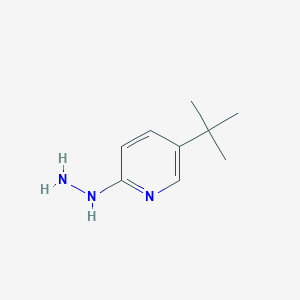
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
